

Physical properties of 2-Methoxybenzonitrile: melting and boiling points

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Methoxybenzonitrile**: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-Methoxybenzonitrile** (CAS No: 6609-56-9), with a specific focus on its melting and boiling points. This document is intended to serve as a reliable reference for professionals in research, chemical synthesis, and pharmaceutical development.

Introduction to 2-Methoxybenzonitrile

2-Methoxybenzonitrile, also known as o-anisyl cyanide or o-methoxybenzonitrile, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-CN) at positions 1 and 2, respectively. This compound serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.^[1] A thorough understanding of its physical properties is crucial for its handling, reaction optimization, and purification.

Core Physical and Chemical Properties

The fundamental physical properties of **2-Methoxybenzonitrile** are summarized below. These values are critical for designing experimental setups, performing safety assessments, and

ensuring proper storage conditions.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	[2][3][4][5]
Molecular Weight	133.15 g/mol	[2][3][4][5]
Appearance	Clear, colorless to pale yellow liquid	[1][2]
Density	1.093 g/mL at 25 °C	[2][6][7]
Refractive Index (n _{20/D})	1.5465	[2][6][7]
Melting Point	24.5 °C	[2][3][6]
Flash Point	113 °C (235.4 °F) - closed cup	

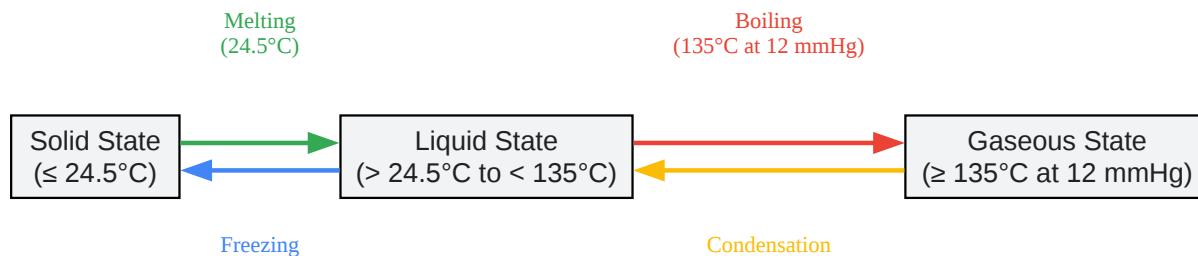
Melting and Boiling Points: A Detailed Analysis

The transition temperatures between solid, liquid, and gaseous states are fundamental characteristics of a pure substance.

Melting Point

The melting point of **2-Methoxybenzonitrile** is reported to be 24.5 °C.[2][3][6] This temperature is the point at which the solid and liquid phases are in equilibrium. Since this temperature is close to standard room temperature, the compound may exist as either a solid or a liquid depending on the ambient conditions of the laboratory.[1] For a pure crystalline compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0 °C.[8] A broadened melting range often indicates the presence of impurities, which also tends to depress the melting point.[8][9]

Boiling Point


The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] Consequently, the boiling point is highly dependent on pressure. For **2-Methoxybenzonitrile**, several boiling points have been reported at different reduced

pressures, which is a common practice for high-boiling-point compounds to prevent decomposition.

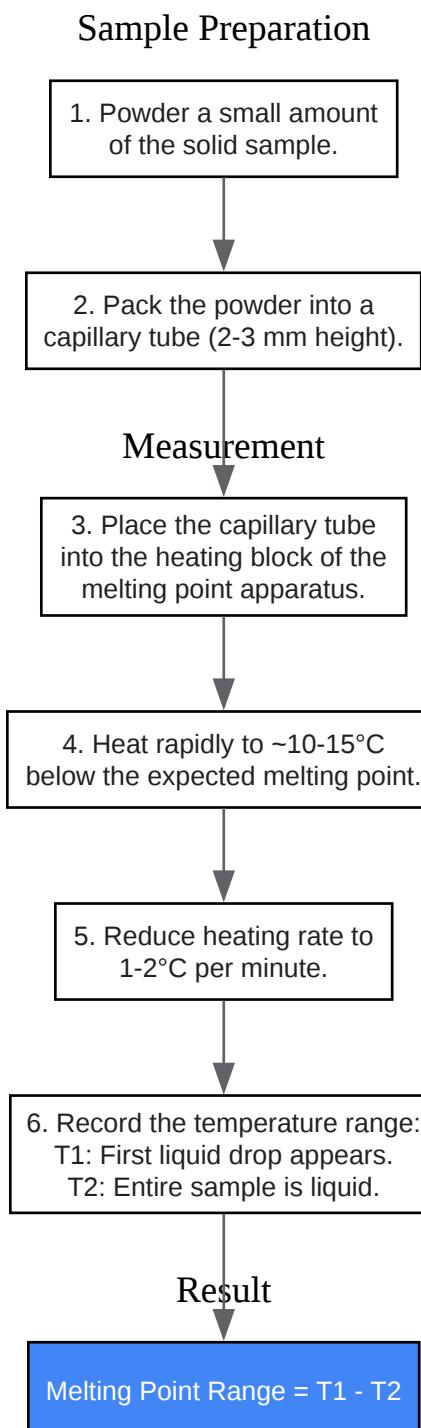
Boiling Point	Pressure
135 °C	12 mmHg
140 °C	2.4 kPa
114 °C	0.8 kPa
73 - 76 °C	0.1 torr
120 - 122.5 °C	1.2 kPa

Sources:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

The relationship between the physical state of **2-Methoxybenzonitrile** and temperature under specific pressure is illustrated below.

[Click to download full resolution via product page](#)

Caption: Phase transitions of **2-Methoxybenzonitrile**.


Experimental Protocols for Determination

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.[\[9\]](#) The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination Protocol

The capillary method using a melting point apparatus (e.g., Mel-Temp or similar) is standard practice.

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination.

Detailed Steps:

- Sample Preparation: A small quantity of solid **2-Methoxybenzonitrile** is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[12]
- Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus, which contains a heating block and a calibrated thermometer or digital sensor.
- Heating: The sample is heated rapidly at first to get close to the expected melting point. When the temperature is about 15-20°C below the literature value, the heating rate is reduced significantly to about 1-2°C per minute. This slow rate is critical for an accurate reading.
- Observation and Recording: Two temperatures are recorded: the temperature at which the first drop of liquid becomes visible, and the temperature at which the entire sample has completely liquefied. This range is the observed melting point.[12]

Boiling Point Determination Protocol (Thiele Tube Method)

For determining the boiling point, especially at reduced pressures, a micro-scale method using a Thiele tube is common and efficient.[11][13]

Workflow:

Sample Preparation

1. Fill a small test tube (Durham tube) halfway with the liquid sample.

2. Place a capillary tube (sealed end up) inside the test tube.

3. Attach the assembly to a thermometer.

Measurement

4. Immerse the setup in a Thiele tube containing oil.

5. Heat the side arm of the Thiele tube gently.

6. Observe for a rapid and continuous stream of bubbles from the capillary tube.

7. Remove heat and allow to cool.

8. Record the temperature at which the liquid is drawn back into the capillary tube.

Result

Recorded temperature is the boiling point.

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Detailed Steps:

- **Sample Preparation:** A small test tube is filled to about half its volume with liquid **2-Methoxybenzonitrile**. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[13]
- **Apparatus Setup:** This assembly is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb. The entire setup is then clamped inside a Thiele tube filled with a high-boiling-point liquid (like mineral oil) so that the heat is distributed evenly by convection.[11][14]
- **Heating:** The side arm of the Thiele tube is heated gently with a Bunsen burner or other heat source.[14] As the temperature rises, the air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a stream of bubbles.
- **Observation and Recording:** Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, as this is the point where the external pressure equals the vapor pressure of the substance.[11][14] For measurements at pressures other than atmospheric, the entire apparatus is connected to a vacuum system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Methoxybenzonitrile(6609-56-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 6. 2-Methoxybenzonitrile CAS#: 6609-56-9 [m.chemicalbook.com]
- 7. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. ursinus.edu [ursinus.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Physical properties of 2-Methoxybenzonitrile: melting and boiling points]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147131#physical-properties-of-2-methoxybenzonitrile-melting-and-boiling-points]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

